N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-12-22-15(18(19,20)21)11-16(23-12)25-9-7-14(8-10-25)24-17(26)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUPAUHVQFTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the benzamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Compound A shares a common pyrimidine-piperidine-benzamide backbone with several analogues, but substituent variations critically influence its properties. Key structural differences and their implications are outlined below:
Table 1: Structural Comparison of Compound A and Analogues
Antifungal Activity:
- Compound 5o (Table 1) demonstrated exceptional antifungal activity against Phomopsis sp. (EC₅₀ = 10.5 µg/mL), surpassing Pyrimethanil (EC₅₀ = 32.1 µg/mL) . The bromo and fluoro substituents on the benzamide likely enhance hydrophobic interactions with fungal enzymes.
- Compound 5d (Table 1) showed moderate activity, suggesting that the trifluoromethyl group on the benzamide may reduce potency compared to halogenated derivatives .
- Compound A lacks halogenation on the benzamide, which may limit its antifungal efficacy compared to 5o. However, its unmodified benzamide could favor selectivity for other targets, such as kinases.
Kinase Inhibition:
- Diaminopyrimidine analogues (e.g., , Compound 1) inhibit EGFR containing the T790M mutation, highlighting the role of pyrimidine-amino interactions in kinase binding .
- JAK inhibitors () incorporate pyrrolo-pyrimidine scaffolds, emphasizing that piperidine and pyrimidine positioning relative to other heterocycles dictates target specificity .
Key Research Findings and Implications
- Substituent Effects : Fluorine or bromine at the benzamide’s meta/para positions significantly enhances antifungal activity, as seen in 5o . Conversely, methoxy groups () may improve solubility but reduce potency.
- Target Flexibility : The piperidine-pyrimidine core allows tuning for diverse targets (antifungal, kinase inhibition) by modifying substituent electronegativity and steric bulk.
- Unmet Needs : Compound A’s plain benzamide offers a "blank slate" for further derivatization to explore untapped biological activities.
Biological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various structural features, including a pyrimidine ring with a trifluoromethyl group, a piperidine ring, and a benzamide moiety, which contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be described as follows:
- Pyrimidine Ring : Contains a trifluoromethyl substituent that enhances lipophilicity and metabolic stability.
- Piperidine Ring : Provides basicity and potential interaction sites for biological targets.
- Benzamide Moiety : Known for its role in various therapeutic applications.
Biological Activity Overview
Research indicates that compounds similar to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide exhibit diverse pharmacological activities, including:
- Antitumor Activity : Studies have shown that related benzamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, certain benzamide derivatives have demonstrated moderate to high potency as RET kinase inhibitors, which are crucial in some types of cancers .
- Enzyme Inhibition : The compound may interact with various enzymes, potentially modulating their activity. For example, related compounds have been shown to inhibit dihydrofolate reductase (DHFR), which is vital for DNA synthesis and cell proliferation .
- Cell Proliferation : Preliminary studies suggest that N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide could influence cellular processes related to proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated.
The specific mechanism of action for N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Binding to Receptors or Enzymes : The structural features allow it to bind selectively to certain biological targets.
- Modulation of Signaling Pathways : Interaction with key signaling pathways could lead to alterations in cell cycle regulation and apoptosis.
Case Studies
- Antitumor Efficacy : A study involving a series of benzamide derivatives demonstrated significant antitumor effects in vitro and in vivo models. Some compounds exhibited prolonged survival rates in treated cohorts, suggesting potential clinical relevance .
- Enzyme Interaction Studies : Research focusing on the inhibition of DHFR revealed that benzamide derivatives could effectively reduce enzyme activity, leading to decreased cellular NADPH levels and subsequent destabilization of DHFR .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique aspects of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyrimidine | Methyl group on pyrimidine | Limited activity |
| Triazole Derivatives | Five-membered ring | Antifungal properties |
| Sulfanilamide | Classic sulfonamide antibiotic | Antimicrobial activity |
This table illustrates how the unique combination of heterocycles in N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide may confer distinct biological activities not found in simpler analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide?
- Methodology : The compound is typically synthesized via multi-step organic reactions. A key step involves coupling a pyrimidine derivative (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl-piperidine) with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane at room temperature). Industrial-scale optimization may employ continuous flow reactors and catalytic systems to enhance yield .
- Key Considerations : Purity is ensured through column chromatography or recrystallization. Reaction monitoring via TLC or HPLC is critical to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, particularly the trifluoromethyl group’s electronic environment and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 415.4 g/mol) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What are the primary biological targets or applications studied for this compound?
- Research Context : The compound’s trifluoromethyl group enhances metabolic stability, making it a candidate for enzyme inhibition studies (e.g., kinase or protease assays). Pyrimidine derivatives are often explored for anticancer or antimicrobial activity .
- Experimental Design : Dose-response assays (IC₅₀ determination) in cell lines, paired with molecular docking to predict binding affinities .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity or binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Predicts electronic properties of the trifluoromethyl group and pyrimidine ring .
- Molecular Dynamics (MD) : Simulates interactions with target proteins (e.g., kinase domains) to guide structural modifications .
- Case Study : Adjusting the piperidine substituents to reduce steric hindrance in binding pockets .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Analytical Approach :
- Assay Validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
- Example : A study showing low IC₅₀ in vitro but poor in vivo efficacy may indicate rapid clearance, necessitating prodrug strategies .
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative stress and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines thermal stability for storage recommendations (e.g., -20°C under inert gas) .
- Key Finding : The trifluoromethyl group confers resistance to hydrolysis but may sensitize the compound to UV-induced degradation .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- Methodology :
- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) with limits of detection (LOD) < 0.1% .
- Process Optimization : Adjust stoichiometry of coupling reagents (e.g., benzoyl chloride) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
